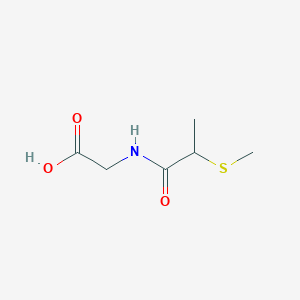

S-Methyl Tiopronin

Description

Overview of S-Methyl Tiopronin (B1683173) in Medicinal Chemistry and Pharmaceutical Sciences

S-Methyl Tiopronin is a derivative of Tiopronin, a molecule with established uses in medicinal chemistry, particularly in the treatment of cystinuria nih.govdrugbank.com. Medicinal chemistry involves the discovery, design, synthesis, and study of pharmaceutical drugs, focusing on the relationship between chemical structure and biological activity wayne.edumonash.edu. Pharmaceutical sciences encompass a range of disciplines related to the design, development, and production of pharmaceutical agents wayne.edu.

Within this context, this compound serves as a subject of research to understand how methylation of the thiol group in Tiopronin affects its properties. This includes investigating its chemical stability, potential metabolic pathways, and any intrinsic biological activities it might possess, distinct from or related to Tiopronin. Understanding the chemical and biological profile of this compound is relevant to pharmaceutical sciences for assessing its potential as a metabolite, impurity, or a starting point for designing new therapeutic agents.

Historical Context and Evolution of Research on Thiols and Methylated Thiols in Biological Systems

Research into thiols in biological systems has a long history, recognizing their critical roles in maintaining cellular redox homeostasis, protecting against reactive species, and participating in catalysis, regulation, and protein folding researchgate.netresearchgate.netnih.gov. Cysteine, a core thiol in cells, and low-molecular-weight thiols like glutathione (B108866) (GSH) are fundamental to these processes researchgate.netnih.govnih.gov. The evolution of thiol-based redox systems was crucial for organisms adapting to an oxygenated atmosphere nih.govnasa.gov.

Historically, the focus has been on the reactive nature of the free thiol group (-SH). However, modifications like methylation of thiols, forming thioethers (-S-CH₃), are also observed in biological systems biorxiv.org. Research has explored how these modifications impact the function and metabolism of thiol compounds. For instance, N-methyl-bacillithiol has been discovered as a low-molecular-weight thiol in certain bacteria, indicating that methylation can play a role in the distribution and function of thiols biorxiv.org.

The study of methylated thiols, including compounds like this compound, has evolved alongside the broader understanding of thiol biochemistry. Investigating methylated derivatives helps elucidate the metabolic fate of thiols and the potential biological activities or inactivity of their methylated forms. Early research on thiols laid the groundwork for understanding their essential roles, and subsequent studies have delved into the complexities of their modifications and the implications for biological processes and therapeutic interventions.

Current Research Landscape and Emerging Trends for this compound

Current research involving this compound primarily exists within studies focused on the properties and metabolism of Tiopronin or the broader investigation of thiol-containing compounds. While this compound itself may not be the primary therapeutic agent, its relevance lies in several areas:

Metabolite Identification: Research aims to identify and characterize metabolites of Tiopronin in biological systems. This compound could potentially be a metabolic product, and its identification helps in understanding the pharmacokinetics of Tiopronin.

Structure-Activity Relationship Studies: By comparing the activity of Tiopronin with its S-methylated analog, researchers can gain insights into the importance of the free thiol group for specific biological effects nih.gov. Studies have shown that the thiol group of Tiopronin is essential for its collateral sensitivity against certain multidrug-resistant cells, and this compound showed a complete loss of this activity nih.gov.

Impurity Profiling: In the pharmaceutical development and manufacturing of Tiopronin, this compound may exist as an impurity alentris.org. Research in this area focuses on analytical methods for its detection and quantification to ensure the purity and quality of Tiopronin drug products.

Novel Therapeutic Design: Understanding the impact of S-methylation on Tiopronin's properties can inform the design of new thiol-based or sulfur-containing compounds with modified or improved pharmacological profiles.

Emerging trends in related research include the development of novel chemical modifications of Tiopronin for dual therapeutic purposes, such as creating compounds that retain cystine-reducing activity while also possessing antibacterial properties acs.org. While this specific example involves S-nitrosylation rather than S-methylation, it illustrates the ongoing interest in chemically modifying Tiopronin to enhance its utility, which could indirectly involve studying the properties of various derivatives, including methylated forms.

Rationale and Significance of Comprehensive Research on this compound

Comprehensive research on this compound is significant for several reasons:

Understanding Tiopronin Metabolism: Identifying this compound as a potential metabolite provides crucial information about how the body processes Tiopronin. This is vital for understanding its pharmacokinetics, potential drug interactions, and individual variability in response.

Defining Structure-Activity Relationships: Studying the difference in activity between Tiopronin and this compound directly contributes to understanding the role of the thiol group in Tiopronin's therapeutic effects and other biological interactions nih.gov. This knowledge is fundamental for rational drug design.

Ensuring Pharmaceutical Quality: Characterizing this compound as an impurity is essential for quality control in the production of Tiopronin, ensuring the safety and efficacy of the pharmaceutical product alentris.org.

Exploring New Chemical Space: Even if this compound itself does not possess the same therapeutic activity as Tiopronin, studying its properties can reveal insights into the chemical behavior of methylated thiols and potentially lead to the discovery or design of novel compounds with desirable characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylsulfanylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(11-2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXILMBGSNHKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007460 | |

| Record name | N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87254-91-9 | |

| Record name | S-Methylthiola | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087254919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-Hydroxy-2-(methylsulfanyl)propylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Derivatization of S Methyl Tiopronin

Advanced Synthetic Routes for S-Methyl Tiopronin (B1683173)

The synthesis of S-Methyl Tiopronin primarily involves the modification of the parent compound, Tiopronin (N-(2-mercaptopropionyl)glycine). lookchem.com Tiopronin itself can be synthesized through various routes, typically involving the condensation of glycine (B1666218) with a 2-mercaptopropanoic acid derivative or the reaction of α-haloacyl glycine with a sulfur source. google.comgoogle.com

Regiospecific Methylation Strategies of Tiopronin

Regiospecific methylation of Tiopronin focuses on selectively adding a methyl group to the thiol (-SH) group to form a thioether (-SCH3), yielding this compound. While direct methylation strategies for Tiopronin are not extensively detailed in the provided search results, the synthesis of this compound as an impurity or analog of Tiopronin suggests that such methylation reactions are achievable. lookchem.comvenkatasailifesciences.compharmaffiliates.com The thiol group in Tiopronin is the primary site for alkylation due to its nucleophilic nature. Methylation could potentially be achieved using methylating agents under controlled conditions to favor reaction at the sulfur atom over other potential nucleophilic centers, such as the carboxyl or amide groups. The synthesis of S-nitroso-2-mercaptopropionyl glycine (tiopronin-NO) demonstrates chemical modification at the sulfur atom, suggesting the feasibility of site-specific reactions at this position. vulcanchem.comacs.orgresearchgate.netnih.gov

Stereoselective Synthesis of this compound Enantiomers

Tiopronin contains a chiral center at the carbon atom adjacent to the thiol group. This gives rise to (R)- and (S)-enantiomers. This compound, retaining this chiral center, also exists as enantiomers. Stereoselective synthesis aims to produce primarily one enantiomer. While the provided information discusses the stereoselective analysis and derivatization of Tiopronin enantiomers for analytical purposes using chiral reagents like 2,3,4,6-tetra-O-acetyl-beta-glucopyranosyl isothiocyanate (GITC), specific methods for the stereoselective synthesis of this compound enantiomers are not explicitly detailed. researchgate.net However, general principles of stereoselective synthesis, such as using chiral starting materials, chiral reagents, or chiral catalysts, could be applied to the synthesis of this compound enantiomers. google.comnih.govmdpi.com The synthesis of Tiopronin itself can result in a racemic mixture, and resolution of enantiomers or asymmetric synthesis would be required to obtain pure stereoisomers of this compound. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles in synthesis aim to reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org For the synthesis of this compound, green chemistry approaches could involve using environmentally benign solvents, reducing reaction steps, utilizing catalysts to improve efficiency and selectivity, and minimizing waste generation. While the provided search results discuss green synthesis in the context of other compounds like silver nanoparticles using natural polymers and glucose as reducing agents, specific green chemistry approaches tailored for this compound synthesis are not detailed. nih.gov However, efforts to develop more efficient and less polluting routes for the synthesis of Tiopronin, the precursor to this compound, have been reported, focusing on improving yield and reducing impurities. google.comgoogle.com These efforts could potentially be extended to the methylation step to synthesize this compound in a greener manner.

Large-Scale Preparative Methods for this compound

Information specifically on large-scale preparative methods for this compound is limited in the provided search results. However, the existence of this compound as a commercially available compound or impurity suggests that preparative methods, potentially scalable, are in use. lookchem.comvenkatasailifesciences.compharmaffiliates.com Large-scale synthesis of pharmaceutical compounds typically involves optimizing reaction conditions, work-up procedures, and purification methods for efficiency, yield, and purity on a larger scale. google.com The synthetic routes for Tiopronin, involving steps like condensation and disulfide reduction, have been discussed in the context of improving suitability for industrial production. google.comgoogle.com Adaptations of these large-scale Tiopronin synthesis methods, followed by an optimized methylation step, would be necessary for the large-scale preparation of this compound.

Chemical Modifications and Analog Design of this compound

Chemical modifications of Tiopronin and the design of its analogs, including this compound, are explored to investigate their properties and potential applications. vulcanchem.comresearchgate.netnih.govacs.org this compound itself can be considered a chemical modification of Tiopronin, where the reactive thiol group is converted to a less reactive thioether. nih.govacs.org

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically modifying a compound's structure to understand how these changes affect its biological or chemical activity. nih.govacs.orgacs.org this compound, by virtue of its modified sulfur group compared to the parent Tiopronin, serves as a crucial analog for SAR studies, particularly concerning the role of the free thiol group in Tiopronin's activity. nih.govacs.org

Research has shown that the thiol functional group in Tiopronin is essential for certain activities, such as collateral sensitivity in multidrug-resistant cancer cells. nih.govacs.org S-methylation of the thiol group, as in this compound, has been reported to abrogate this specific activity. nih.govacs.org This finding highlights the importance of the free thiol for this particular biological effect and demonstrates how this compound serves as a negative control or an inactive analog in SAR studies.

The design of other Tiopronin analogs for SAR studies has involved modifications to the amino acid backbone, such as replacing glycine with alanine, valine, serine, or phenylalanine. nih.govacs.org These studies indicated that while altering the amino acid backbone could modify activity, the thiol group remained critical. nih.govacs.org

The synthesis of these analogs, including this compound and variations in the amino acid portion, allows researchers to systematically probe the structural requirements for specific activities. nih.govnih.gov For instance, the synthesis of a demethyl analog (without the methyl group alpha to the thiol) and a dimethyl analog (with an additional methyl group alpha to the thiol) of Tiopronin were undertaken to explore the impact of steric bulk near the thiol on glutathione (B108866) peroxidase inhibitory activity. nih.gov

Data from SAR studies comparing Tiopronin and this compound underscore the significance of the free thiol group. A simplified representation of such findings could be presented in a table:

| Compound | Structural Feature | Observed Activity (Example: Collateral Sensitivity) |

| Tiopronin | Free Thiol (-SH) | Active |

| This compound | Methylated Thiol (-SCH3) | Inactive |

This type of comparative analysis, facilitated by the synthesis and testing of analogs like this compound, is fundamental to understanding the mechanism of action and identifying key structural determinants of Tiopronin's properties.

Pro-drug and Targeted Delivery System Development for this compound

This compound has been explored in the context of drug delivery systems to potentially improve the efficacy and safety of therapeutic agents lookchem.com. Its ability to form stable complexes with various molecules suggests potential for developing targeted drug delivery systems, aiming to enhance bioavailability lookchem.com.

Research into Tiopronin prodrugs, generally, has focused on improving oral dosing characteristics, such as increasing gastrointestinal permeability and/or absorption and minimizing degradation in the gut google.com. Such prodrugs aim to provide higher oral bioavailability and plasma levels of the parent compound, Tiopronin google.com. While this compound is a metabolite of Tiopronin lookchem.com, its specific development as a prodrug for Tiopronin was not explicitly detailed in the search results. However, the concept of developing prodrugs for Tiopronin to enhance its delivery and pharmacokinetic profile is an active area of research google.comgoogle.com.

Nitric Oxide (NO)-Releasing Derivatives of Tiopronin and this compound

The development of Nitric Oxide (NO)-releasing derivatives of Tiopronin has been explored. A notable example is S-nitroso-2-mercaptopropionyl glycine, also referred to as tiopronin-NO acs.orgresearchgate.netnih.gov. This compound was strategically developed as a NO-releasing therapeutic agent acs.orgresearchgate.netnih.gov. The NO release from such S-nitrosothiols is attributed to the homolytic cleavage of the S-N bond under physiological conditions acs.orgresearchgate.net. This mechanism can involve the transfer of bound NO to other thiol groups through transnitrosylation acs.org.

Tiopronin-NO has demonstrated dual capabilities, including antibacterial activity due to the bactericidal nature of NO and the ability to undergo disulfide exchange with cystine, similar to the parent Tiopronin, which helps reduce cystine stones acs.orgresearchgate.netnih.gov. The synthesis of Tiopronin-NO has been described, involving the reaction of Tiopronin with a source of reactive nitrogen species, such as acidified tert-butyl nitrite (B80452) acs.org.

While the search results specifically highlight NO-releasing derivatives of Tiopronin (like tiopronin-NO), the concept of creating NO-releasing derivatives could potentially be extended to this compound, although specific examples of this compound derived NO-releasing compounds were not found in the provided text snippets.

Conjugation Chemistry of this compound with Biomolecules and Materials

The conjugation chemistry of thiols, including Tiopronin, with biomolecules and materials, particularly gold nanoparticles, is a significant area. Tiopronin, possessing both thiol and carboxyl functional groups, is commonly used as a ligand for gold nanoparticles researchgate.net. These functional groups facilitate attachment to various biomolecules researchgate.net.

Two primary techniques for functionalizing gold nanoparticles with molecules exist: synthesizing nanoparticles directly with the molecule linked to a thiol group, or post-functionalization mdpi.com. The latter can involve methods like click chemistry or succinimidyl ester reactions to covalently bind molecules to the stabilizing ligand, or ligand exchange if the molecule has a thiol group mdpi.com.

While Tiopronin's conjugation chemistry with gold nanoparticles and its potential for attachment to biomolecules are well-documented researchgate.netmdpi.com, specific details regarding the conjugation chemistry of this compound with biomolecules and materials were not explicitly provided in the search results. However, given that this compound is a methylated derivative of Tiopronin, the presence of the thioether linkage (formed by methylation of the thiol) would alter its reactivity compared to the free thiol of Tiopronin. Conjugation strategies involving the carboxyl group or other potential reactive sites on this compound would likely be considered.

Iii. Advanced Analytical Techniques for S Methyl Tiopronin and Its Metabolites

Chromatographic and Spectrometric Methods for Quantification

Chromatographic techniques, coupled with sensitive detectors, are fundamental for separating S-Methyl Tiopronin (B1683173) from complex matrices and quantifying its presence. Spectrometric methods provide structural information and enhanced detection capabilities.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors (e.g., Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of tiopronin and its related compounds. Due to the absence of strong chromophores in the structure of tiopronin, detection often requires coupling HPLC with more sensitive or specific detectors, such as fluorescence detectors (HPLC-FLD) or mass spectrometers (LC-MS). cpu.edu.cn For HPLC-FLD and HPLC-UV methods, derivatization with a reagent containing chromogenesis or fluorogenesis groups is typically necessary to enable detection. cpu.edu.cn

HPLC can also be coupled with mass spectrometry (HPLC-MS) for the determination of compounds, including those without chromophores. On-line HPLC-MS has been used to confirm the structures of tiopronin derivatives. dss.go.th

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for S-Methyl Tiopronin and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly utilizing electrospray ionization (ESI) in tandem mass spectrometry (MS/MS) mode, is a sensitive and reproducible method for the analysis of tiopronin and its metabolites, including S-methylated tiopronin (referred to as SA13 in some studies). researchgate.netnih.govresearchgate.net This technique allows for the simultaneous determination and profiling of multiple related compounds in biological samples. researchgate.netnih.govresearchgate.net

A sensitive and reproducible HPLC-electrospray tandem mass spectrometric method has been developed for the analysis of tiopronin, 2-mercaptopropionic acid (2-mpa), and S-methylated TP (SA13) in rat blood. researchgate.netnih.govresearchgate.net This method employed a Zorbax SB-C18 analytical column with gradient elution and negative ion electrospray ionization with selected reaction monitoring (SRM) for detection. nih.gov

Research findings from this method demonstrated linearity over a range of 0.5-1000 ng/ml for tiopronin and 2-mpa, and 2-1000 ng/ml for SA13 (S-methylated TP). nih.gov The limits of quantitation (LOQs) were estimated at 0.5 ng/ml for tiopronin and 2-mpa, and 2 ng/ml for SA13. nih.gov Intra- and inter-assay variability at the LOQ level ranged from 5.47 to 16.75% and 4.95 to 7.23%, respectively, for all analytes. nih.gov

LC-MS/MS-based metabolite profiling is a general approach used for screening and identifying diverse secondary metabolites, highlighting the capability of this technique for comprehensive analysis of related compounds. jmb.or.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular structures and assessing the purity of compounds like tiopronin and its derivatives. acs.orgchimia.chemerypharma.com Both 1D and 2D NMR experiments are utilized for complete structural characterization. emerypharma.com

1H NMR analysis can confirm chemical modifications, such as the successful nitrosation of tiopronin, by observing the absence of a thiol proton signal. acs.org Chemical shifts, multiplicity, coupling constants, and integration in 1H NMR spectra provide detailed information about the protons within the molecule. emerypharma.com 1H and 13C NMR spectra have been recorded for tiopronin and its analogs. nih.gov

NMR spectroscopy is considered essential for complete structure elucidation, often following preliminary analysis by techniques like LC/MS. chimia.ch While NMR can be more material-demanding compared to IR and MS, advancements like cryoprobes and microprobes have reduced the required sample amounts for 2D NMR experiments. chimia.ch NMR can also be used to determine the purity of compounds by comparing peak integrals to a reference of known concentration. magritek.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions with high precision, often to several decimal places. nih.govbioanalysis-zone.com This allows for the determination of "exact mass," which is crucial for confirming the elemental composition of a compound and distinguishing molecules with different chemical formulas but the same nominal mass. nih.govbioanalysis-zone.com

HRMS has been performed to confirm the expected molecular weight of modified tiopronin compounds. acs.orgnih.gov HRMS analysis can validate successful chemical reactions by identifying peaks corresponding to the expected deprotonated conjugates. acs.orgnih.gov The technique relies on the calculation of the theoretical isotope distribution for a given molecular formula to match against the experimental data. nih.gov

Specialized Techniques for Thiol Stability and Derivatization

Thiol groups, present in compounds like tiopronin, are susceptible to oxidation, which can lead to the formation of disulfide dimers and mixed disulfides in biological samples. cpu.edu.cn To ensure accurate analysis, particularly in quantitative studies, strategies for stabilizing the thiol group are often employed.

Derivatization Strategies for Stabilizing Thiol Groups in Biological Samples (e.g., Methyl Acrylate)

Derivatization is a common strategy used to stabilize the reactive thiol group of tiopronin and its metabolites in biological matrices before analysis. cpu.edu.cnresearchgate.netnih.govresearchgate.net This process involves reacting the thiol group with a specific reagent to form a more stable derivative. Derivatization can also improve chromatographic retention and enhance ionization efficiency for mass spectrometric detection. researchgate.net

Methyl acrylate (B77674) (MA) is a frequently used derivatization agent for stabilizing the thiol group of tiopronin and this compound in biological samples. cpu.edu.cnresearchgate.netnih.govresearchgate.netvulcanchem.comscite.ai The derivatization with methyl acrylate typically involves adding an MA-acetonitrile solution to the biological sample, often in a basic buffer. researchgate.netnih.gov This reaction stabilizes the thiol and forms derivatives that are amenable to LC-MS analysis. researchgate.netnih.gov

Other derivatization reagents have also been explored for analyzing tiopronin and other thiols. For instance, 4-bromophenacyl bromide (BPB) has been used to derivatize the thiol moiety of tiopronin for UV detection. libretexts.org Monobromobimane (MBB) reacts with thiol groups to form fluorescent derivatives, which can be quantified by HPLC with fluorescence detection. libretexts.org

The stabilization of the thiol group is considered a key step in the accurate determination of tiopronin and its metabolites in biological matrices due to their propensity for oxidation. cpu.edu.cn

Table 1: Analytical Performance of LC-MS/MS for Tiopronin and Metabolites in Rat Blood nih.gov

| Analyte | Linearity Range (ng/ml) | LOQ (ng/ml) | Intra-assay Variability (%) | Inter-assay Variability (%) |

| Tiopronin | 0.5 - 1000 | 0.5 | 5.47 - 16.75 | 4.95 - 7.23 |

| 2-Mercaptopropionic Acid | 0.5 - 1000 | 0.5 | 5.47 - 16.75 | 4.95 - 7.23 |

| S-methylated TP (SA13) | 2 - 1000 | 2 | 5.47 - 16.75 | 4.95 - 7.23 |

Time-Resolved Fluorometry for Sensitive Detection

Time-Resolved Fluorometry (TRF) is an analytical technique that measures the decay of fluorescence emission over time after excitation by a short pulse of light. This technique offers advantages in sensitivity and specificity, particularly in complex biological matrices, by effectively discriminating against short-lived background fluorescence and scattered light nih.gov.

While much of the literature on Tiopronin analysis focuses on techniques like LC-MS/MS researchgate.netnih.govscispace.comresearchgate.net, TRF has been explored for the detection of thiols, including Tiopronin rsc.orgresearchgate.net. The principle often involves using fluorescent probes whose fluorescence properties change upon reaction with the thiol group. For this compound, which has a thioether group rather than a free thiol, direct reaction with thiol-specific fluorescent probes used for Tiopronin may not be applicable. However, TRF could potentially be applied to this compound if a suitable probe or indirect detection method were developed that specifically interacts with its structure or if it is analyzed as a metabolite following a process that might expose a reactive group or utilize a different detection principle.

Research has demonstrated the use of self-assembled Mn-doped ZnSe quantum dot–methyl viologen nanohybrids as an OFF–ON fluorescent probe for the time-resolved fluorescence detection of Tiopronin rsc.org. This method showed high signal-to-noise ratio and selectivity with a low detection limit of 0.1 μmol L⁻¹ and a linear response range of 4 to 160 μM for Tiopronin rsc.org. While this specific application targets the thiol group of Tiopronin, it illustrates the potential of TRF in detecting related compounds. The development of a similar system or a modified approach would be necessary for the direct TRF detection of this compound.

TRF is particularly valuable when high sensitivity is required and when dealing with samples containing endogenous fluorescent compounds that can interfere with conventional fluorescence measurements . By measuring the fluorescence lifetime, TRF can distinguish between the signal from the analyte-probe complex (which typically has a long lifetime) and the background fluorescence (which has a short lifetime) mdpi.com.

Application of Analytical Methods in Preclinical and Clinical Studies

Analytical methods, including LC-MS/MS and potentially TRF-based methods if developed for this compound, are crucial for understanding the pharmacokinetics and disposition of this compound in preclinical and clinical studies. These studies aim to determine how the compound is absorbed, distributed, metabolized, and excreted (ADME).

LC-MS/MS methods have been developed and applied for the simultaneous determination of Tiopronin and its metabolites, including S-methylated Tiopronin (sometimes referred to as SA13), in biological matrices such as rat blood researchgate.netnih.gov. One such method utilized methyl acrylate for the stabilization of the thiol group of Tiopronin and its metabolite 2-mercaptopropionic acid before LC-ESI-MS/MS analysis researchgate.netnih.gov. This method demonstrated linearity over a range of concentrations and acceptable intra- and inter-assay variability researchgate.netnih.gov. The limit of quantitation (LOQ) for S-methylated Tiopronin (SA13) was reported as 2 ng/ml in rat blood using this method researchgate.netnih.gov.

Such validated analytical methods are essential for conducting pharmacokinetic studies. For instance, an LC-MS method was applied in a pharmacokinetic study after oral administration of Tiopronin to rats, allowing for the determination of Tiopronin and its S-methylated metabolite concentrations in blood over time researchgate.netnih.gov.

In clinical studies, validated analytical methods are used to measure drug concentrations in human plasma and other biological fluids to assess pharmacokinetics, bioavailability, and bioequivalence researchgate.netfda.gov. An LC-MS method for the determination of total Tiopronin in human plasma, for example, has been successfully applied in pharmacokinetic studies with human subjects researchgate.net. While these studies primarily focus on Tiopronin, the ability to measure S-methylated metabolites is vital for a comprehensive understanding of the parent drug's metabolism in humans. The development and validation of specific analytical methods for this compound are necessary to accurately quantify its levels and study its behavior in biological systems during preclinical and clinical investigations.

Interactive Data Table Example (Illustrative based on search findings regarding analytical method performance for Tiopronin and metabolites):

| Analyte | Matrix | Method | LOQ (ng/mL) | Linear Range (ng/mL) | Intra-assay Variability (% CV) | Inter-assay Variability (% CV) |

| Tiopronin (TP) | Rat Blood | LC-ESI-MS/MS | 0.5 | 0.5 - 1000 | 5.47 - 16.75 | 4.95 - 7.23 |

| 2-mercaptopropionic acid (2-mpa) | Rat Blood | LC-ESI-MS/MS | 0.5 | 0.5 - 1000 | 5.47 - 16.75 | 4.95 - 7.23 |

| S-methylated TP (SA13) | Rat Blood | LC-ESI-MS/MS | 2 | 2 - 1000 | 5.47 - 16.75 | 4.95 - 7.23 |

| Tiopronin | Human Plasma | LC-MS | 5 | 5 - 500 | <15 | <15 |

Iv. Mechanistic Investigations of S Methyl Tiopronin S Biological Activities

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms through which S-Methyl Tiopronin (B1683173) might exert biological effects have been explored to a limited extent, often in comparison to the well-characterized mechanisms of Tiopronin. The absence of the free thiol group in S-Methyl Tiopronin is a key structural difference that significantly impacts its potential reactivity and interactions within biological systems.

Role in Redox Homeostasis and Antioxidant Pathways

Tiopronin is known to act as an antioxidant and radical scavenger, contributing to redox homeostasis by interacting with reactive oxygen species (ROS) and free radicals. researchgate.netresearchgate.net However, the antioxidant properties of thiol-containing compounds like Tiopronin are largely attributed to their reactive thiol group. Given that this compound lacks this free thiol, its direct role in redox homeostasis and antioxidant pathways is expected to be significantly different from, and likely diminished compared to, Tiopronin. Specific research detailing the direct impact of this compound on redox pathways or its antioxidant capacity was not found in the available literature.

Interactions with Endogenous Thiols and Disulfide Exchange Reactions

A primary mechanism of Tiopronin involves its ability to undergo thiol-disulfide exchange reactions with endogenous thiols, such as cystine, forming more soluble mixed disulfide complexes. researchgate.netnih.govwikipedia.orgfishersci.sefishersci.sefishersci.ie This interaction is central to its therapeutic use in conditions like cystinuria. researchgate.netnih.govwikipedia.orgfishersci.sefishersci.se Due to the replacement of the thiol group with a thioether in this compound, it is unable to participate in the same type of direct thiol-disulfide exchange reactions characteristic of Tiopronin. This compound's use as a research tool in studying the roles of thiols and disulfides metabolomicsworkbench.org suggests it may be employed to understand the importance of the free thiol group by serving as a control compound lacking this feature, rather than engaging in similar thiol-based interactions itself.

Modulation of Protein Function and Enzyme Activity

Research comparing this compound to Tiopronin has provided some insight into its potential to modulate protein function and enzyme activity. In studies investigating collateral sensitivity in multidrug-resistant cancer cells, Tiopronin demonstrated selective toxicity and was shown to affect the levels of efflux transporters like P-glycoprotein (P-gp) and MRP1. fishersci.ca In contrast, this compound (referred to as compound 7 in one study) showed no collateral sensitivity or cytotoxicity against these multidrug-resistant cells, even at high concentrations. fishersci.ca This finding suggests that the free thiol group of Tiopronin is essential for these specific activities, and consequently, this compound does not modulate the function of these particular proteins and enzymes in the same manner as Tiopronin. fishersci.ca Information on other instances of this compound directly modulating protein function or enzyme activity was not identified in the reviewed literature.

Cellular Signaling Pathway Modulation

While studies have explored the effects of Tiopronin on certain cellular signaling pathways, such as the ASK1/P38 MAPK/P53 pathway in specific cancer contexts , there is currently no specific information available in the provided search results detailing the modulation of cellular signaling pathways directly by this compound.

Influence on Cellular Processes

The influence of this compound on fundamental cellular processes appears limited based on available comparative studies, particularly in contrast to the effects observed with Tiopronin.

Effects on Gene Expression and Protein Synthesis

Research into the effects of this compound on gene expression and protein synthesis is limited in the provided search results, with most information focusing on the parent compound, Tiopronin. Tiopronin has been shown to have diverse effects on cellular processes. For example, Tiopronin can induce the expression of hypoxia-inducible factor 1α (HIF-1α) and increase VEGF secretion in human colon carcinoma cells. caymanchem.com It has also been observed to reduce heme oxygenase 1 mRNA expression in a mouse model of cardiac hypertrophy. caymanchem.com

One study investigating collateral sensitivity in multidrug-resistant (MDR) cells noted that Tiopronin had a diverse range of effects on cells at the level of mRNA and protein expression. nih.gov Specifically, treatment of MRP1-overexpressing cells with Tiopronin led to a significant reduction in MRP1 protein. nih.gov However, this study also examined this compound and found it showed no collateral sensitivity or cytotoxicity against the tested cell lines, suggesting a significant difference in activity compared to Tiopronin regarding these specific effects. nih.gov

Role in Inflammation and Immune Response

This compound has been found to possess anti-inflammatory and immunomodulatory properties. lookchem.com This aligns with some of the known properties of its parent compound, Tiopronin, which has been investigated for use in the treatment of arthritis and has been suggested to have anti-inflammatory properties against rheumatoid arthritis. nih.govpatsnap.comtandfonline.com

Studies on Tiopronin have shown it can reduce myeloperoxidase activity and decrease pro-inflammatory cytokine production in a rat model of colitis. caymanchem.com Tiopronin is also considered a potential neutralizer of reactive oxygen species (ROS) via its thiol group, which may contribute to anti-inflammatory effects. nih.govtandfonline.com While the search results indicate this compound shares these anti-inflammatory and immunomodulatory properties, detailed mechanistic data specifically for this compound regarding gene expression and protein synthesis related to inflammation and immune response is not extensively provided.

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR)

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) studies are crucial for understanding how the chemical structure of a compound relates to its biological effects and the underlying mechanisms. arxiv.org In the context of this compound, these studies often involve comparing its activity to that of Tiopronin and other related compounds to identify key structural features responsible for observed effects.

Identification of Key Pharmacophoric Elements for Biological Activity

Research into the SAR of Tiopronin and its analogs has highlighted the critical role of the thiol functional group for its activity. nih.gov Studies comparing Tiopronin to this compound and other derivatives have demonstrated that modifications to the thiol group can significantly impact biological activity. nih.gov

For instance, replacing the thiol functional group in Tiopronin with a thioether group, as seen in this compound, resulted in a complete loss of collateral sensitivity and cytotoxicity in certain cell lines where Tiopronin was active. nih.gov Similarly, replacing the thiol group with a methyl group also led to a loss of activity. nih.gov This strongly suggests that the free thiol group is a key pharmacophoric element essential for certain biological activities of Tiopronin.

Impact of Methylation on Thiol Reactivity and Biological Function

The methylation of the sulfur atom in this compound significantly alters the compound's reactivity and potentially its biological function compared to Tiopronin. vulcanchem.com The free thiol group (-SH) in Tiopronin is a highly reactive nucleophile capable of participating in various reactions, including thiol-disulfide exchange and scavenging reactive oxygen species. nih.govnih.govtandfonline.comacs.orgosti.gov This reactivity is central to Tiopronin's mechanism of action in cystinuria, where it undergoes thiol-disulfide exchange with cystine to form a more soluble mixed disulfide complex. nih.govpatsnap.comacs.orgmims.comdrugbank.com

V. Preclinical Efficacy and Safety Studies of S Methyl Tiopronin

In Vitro Pharmacological Profiling

In vitro studies using cell-based assays are fundamental to understanding how a compound interacts with biological targets and assessing its initial efficacy and potential toxicity at the cellular level.

Cell-Based Assays for Target Engagement and Efficacy Assessment

Cell-based assays are crucial for evaluating target engagement and assessing the efficacy of a compound within a living system context, even before in vivo studies. These assays can confirm the direct binding of a ligand to its intended target protein and provide information on binding affinity. researchgate.netyoutube.com Monitoring target engagement early in drug discovery is essential to link target modulation with cellular efficacy. researchgate.net Techniques like the Cellular Thermal Shift Assay (CETSA) allow researchers to measure target engagement directly in intact cells and tissues under physiological conditions, offering a label-free assessment of drug-target interactions. youtube.compelagobio.com This helps in rapidly assessing whether a compound effectively binds its target and can aid in eliminating candidates with poor target engagement early on. pelagobio.com While the provided search results discuss cell-based assays for target engagement and efficacy in general drug discovery and for Tiopronin (B1683173) itself (the parent compound), specific detailed findings for S-Methyl Tiopronin in these assays were not prominently featured. However, studies on Tiopronin analogs highlight the importance of the thiol group for activity, suggesting that modifications like S-methylation could significantly impact target engagement and efficacy compared to the parent compound. nih.gov

Evaluation of Cytotoxicity and Selectivity in various Cell Lines

Evaluating the cytotoxicity and selectivity of a compound across various cell lines, including both cancer and non-cancerous cells, is a standard part of preclinical profiling. This helps to understand the compound's potential therapeutic window and identify any off-target toxicity. Assays such as the MTT assay and CellTiter-Glo® Assay are commonly used for assessing cytotoxic efficacy and potency (IC50 values) in vitro. mdpi.com

Research involving Tiopronin, the parent compound of this compound, has explored its cytotoxicity and selectivity, particularly in the context of multidrug resistance (MDR) in cancer cells. Studies have shown that Tiopronin can exhibit selective toxicity against certain cell lines overexpressing efflux pumps like P-glycoprotein (P-gp) and MRP1. nih.govresearchgate.net This selective toxicity of Tiopronin towards MDR cells has been linked to the generation of reactive oxygen species (ROS) and the inhibition of glutathione (B108866) peroxidase (GPx). researchgate.net

Crucially, studies comparing Tiopronin to its analog, this compound, have provided insights into the role of the free thiol group. One study explicitly examined this compound (referred to as compound 7) and found that it showed no collateral sensitivity or cytotoxicity against KB-V1 cells (a P-gp overexpressing cell line) at concentrations up to 20 mM (IC50 > 20 mM). This was in contrast to Tiopronin (compound 1), which demonstrated significant cytotoxicity and selectivity against these MDR cell lines, with IC50 values ranging from 0.147 mM to 5.68 mM depending on the cell line and the level of P-gp expression. nih.gov

This finding suggests that the modification of the thiol group by methylation in this compound abrogates the cytotoxic activity observed with the parent compound in these specific cell models.

Here is a summary of the cytotoxicity data comparing Tiopronin and this compound in KB cell lines:

| Compound | Cell Line | P-gp Expression Level | IC50 (mM) | Collateral Sensitivity (RR) |

| Tiopronin (1) | KB-3-1 | Parental | 7.54 ± 0.2 | 1 |

| Tiopronin (1) | KB-8-5 | Low | 5.68 ± 0.48 | 1.4-fold selective |

| Tiopronin (1) | KB-8-5-11 | Medium | 0.349 ± 0.09 | 13-fold selective |

| Tiopronin (1) | KB-V1 | High | 0.147 ± 0.02 | 51-fold selective |

| This compound (7) | KB-V1 | High | > 20 | None |

Note: Data extracted and compiled from search result nih.gov. RR (Resistance Ratio) is calculated as the ratio of IC50 for parental cells divided by IC50 for MDR cells. An RR > 1 indicates collateral sensitivity.

This data strongly indicates that the presence of the free sulfhydryl group is essential for the cytotoxic activity observed with Tiopronin in these MDR cancer cell lines. nih.gov

In Vivo Efficacy Models

Preclinical in vivo studies are essential to assess the therapeutic efficacy of a compound in living organisms, typically in animal models that mimic human diseases.

Therapeutic Efficacy in Disease Models (e.g., Cystinuria, Cancer, Autoimmune Disorders, Neurodegenerative Diseases)

While Tiopronin, the parent compound, has established uses in treating cystinuria by reducing cystine stone formation, and has been investigated for potential roles in other conditions like arthritis and as a neuroprotective agent, specific in vivo efficacy data for this compound in these or other disease models is limited in the provided search results. nih.govwikipedia.orgmims.compatsnap.com

However, these studies evaluate the efficacy and safety of TTL-315, which yields Tiopronin upon reduction, rather than directly assessing the therapeutic efficacy of this compound itself in disease models. The lack of direct in vivo efficacy data for this compound in the search results suggests that it may not have been extensively studied in preclinical disease models, possibly due to the observed lack of cytotoxicity in in vitro assays compared to Tiopronin.

Pharmacodynamic Biomarkers and Their Correlation with Efficacy

Pharmacodynamic (PD) biomarkers are indicators of a drug's pharmacological effect on its target or targets. fda.govyoutube.com They can provide early indications of a drug's effectiveness, often before clinical endpoints can be measured. mdpi.com PD biomarkers can also help elucidate how a drug exerts its therapeutic or adverse effects. mdpi.com

For Tiopronin, its mechanism of action in cystinuria involves undergoing thiol-disulfide exchange with cystine to form a more soluble tiopronin-cystine disulfide complex, thereby reducing the amount of sparingly soluble cystine in the urine and preventing stone formation. mims.compatsnap.com Therefore, urinary cystine concentration is a key pharmacodynamic marker for Tiopronin's efficacy in cystinuria, and monitoring this level is crucial for individual dosing and adjusting treatment to maintain urinary cystine concentration below a certain threshold (e.g., < 250 mg/L). nih.govwikipedia.orgmims.comspuonline.org

While urinary cystine levels serve as a direct PD biomarker for Tiopronin's activity in cystinuria, specific PD biomarkers for this compound and their correlation with efficacy in any disease model are not detailed in the provided search results. Given the significant difference in in vitro activity compared to Tiopronin, it is plausible that this compound would have a different profile of pharmacodynamic effects, and relevant biomarkers would need to be identified based on its specific mechanism of action, if any. The importance of PD biomarkers in drug development lies in their ability to demonstrate the biological response of a drug on a target and inform dose selection and understanding of the mechanism of action. fda.govyoutube.commdpi.com

Preclinical Safety and Toxicology Assessments

Preclinical safety and toxicology assessments are conducted to identify potential target organs of toxicity, characterize the dose-response for toxicity, and determine a safe starting dose for human studies. europa.eutoxicology.org These studies typically involve both in vitro and in vivo components and are conducted in compliance with Good Laboratory Practice (GLP) principles. europa.eupharmoutsourcing.com

Information directly pertaining to the preclinical safety and toxicology of this compound is not explicitly detailed in the provided search results. However, the safety profile of Tiopronin, the parent compound, is relevant, particularly in the context of studies involving TTL-315, the disulfide dimer of Tiopronin. nih.gov

As mentioned earlier, TTL-315 is bioreduced to Tiopronin in vivo. nih.gov Exploratory 7- and 28-day toxicity studies of TTL-315 in mice and rats did not show evidence of systemic toxicity. nih.gov The authors concluded that TTL-315 is safely tolerated in preclinical models without evidence of gross toxicity, either on its own or as it is bioreductively cleared to the monomeric form, Tiopronin. nih.gov This suggests that the metabolic product, Tiopronin, is well-tolerated in these preclinical species at the tested doses derived from TTL-315 administration.

General principles of preclinical safety evaluation for pharmaceuticals involve selecting relevant animal species, considering age and physiological state, and conducting studies to define pharmacological and toxicological effects throughout clinical development. europa.eutoxicology.org The goal is to identify potential hazards and inform the design of clinical trials. europa.eutoxicology.org Without specific toxicology studies on this compound itself, its preclinical safety profile remains largely uncharacterized based on the provided information. The significant difference in in vitro activity between this compound and Tiopronin observed in cytotoxicity assays suggests that their safety profiles could also differ.

In Vitro and In Vivo Toxicity Studies

Preclinical toxicity studies are essential for evaluating the potential hazards of a compound before human use and are categorized based on the duration of administration, including acute, subacute, and chronic toxicity studies frontiersin.org. While extensive toxicity data is available for the parent compound, Tiopronin, specific detailed in vitro and in vivo toxicity studies focusing solely on this compound are less extensively documented in the provided search results.

Studies on Tiopronin have indicated that high doses in experimental animals can interfere with the maintenance of pregnancy and fetal viability drugbank.comthiolaec.comthiolaec.comthiolaechcp.comsante.fr. However, these findings relate to the parent compound, not specifically this compound. Animal studies involving gold nanoparticles modified with thiol monolayers, such as Tiopronin, have shown that these can cause renal complications and morbidity researchgate.net.

Genotoxicity and Mutagenicity Studies

Long-term carcinogenicity and mutagenicity studies have not been performed with Tiopronin drugbank.comthiolaec.comthiolaec.comthiolaechcp.comsante.fr. However, Tiopronin was found not to be genotoxic in several assays, including chromosomal aberration, sister chromatid exchange, and in vivo micronucleus assays thiolaec.comthiolaec.com. In vitro and in vivo tests for mutagenicity on Tiopronin, including mutagenesis on S. typhimurium, genetic mutation on S. pombe P1, gene conversion on S. cerevisiae D4, urinary assay in the mouse with S. cerevisiae D4, host mediated assay in the mouse with S. cerevisiae D4, and the micronucleus test in the mouse, indicated that Tiopronin was free of mutagenic activity nih.gov. These studies provide insights into the genotoxic potential of the parent compound.

Reproductive and Developmental Toxicity Studies

High doses of Tiopronin in experimental animals have been shown to interfere with the maintenance of pregnancy and viability of the fetus drugbank.comthiolaec.comthiolaec.comthiolaechcp.comsante.fr. While no neural tube defects were detected when Tiopronin was administered to mice and rats at doses up to 10 times the highest recommended human dose, the possibility of teratogenicity is not ruled out by the manufacturer, drawing a comparison to d-penicillamine which has a similar mechanism drugbank.com. In male fertility studies in rats, intramuscular administration of Tiopronin at 20 mg/kg/day for 60 days led to reductions in the weights of the testis, epididymis, vas deferens, and accessory sex glands, as well as decreased cauda epididymal sperm count and motility thiolaec.com. Tiopronin is not recommended for use in breastfeeding mothers and its safety has not been established in children 9 years old or younger drugbank.com. Reproductive toxicity testing generally commences at a production volume of 10 tonnes per year, with specific guidelines for different production volumes rivm.nl.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation

This compound is identified as a metabolite of Tiopronin lookchem.com. Pharmacokinetic studies on the parent compound, Tiopronin, have been conducted to understand its absorption, distribution, metabolism, and excretion characteristics nih.govresearchgate.netscispace.comnih.gov.

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics of this compound

Information specifically detailing the ADME characteristics of this compound is limited in the provided search results. However, as a metabolite of Tiopronin, its presence and fate in biological systems are linked to the pharmacokinetics of the parent compound lookchem.com.

Studies on Tiopronin show it undergoes slow absorption, reaching peak plasma concentration 3-6 hours after ingestion drugbank.comnih.govnih.gov. The volume of distribution of Tiopronin is high, indicating significant tissue binding drugbank.comnih.govnih.gov. Tiopronin undergoes extensive protein binding in plasma, thought to occur through the formation of a disulfide bridge to the free thiol group of albumin drugbank.comnih.gov. Tiopronin is 100% excreted in urine drugbank.comnih.gov.

Metabolite Identification and Quantification in Biological Matrices

This compound has been identified as a metabolite of Tiopronin lookchem.comnih.gov. The principal metabolite of Tiopronin is 2-mercaptopropionic acid (2-MPA), formed via hydrolysis, with 10-15% of the drug being metabolized to 2-MPA drugbank.comnih.govscispace.com.

Methods for the simultaneous determination of Tiopronin and its metabolites, including S-methylated Tiopronin (referred to as SA13), in biological matrices like rat blood have been developed using techniques such as LC-ESI-MS-MS researchgate.netnih.gov. These methods involve derivatization to stabilize the thiol group and liquid-liquid extraction for purification researchgate.netnih.gov. Linearity of calibration has been observed for S-methylated Tiopronin in a range of 2-1000 ng/ml in rat blood, with estimated limits of quantitation (LOQ) at 2 ng/ml researchgate.netnih.gov.

Bioavailability Studies and Formulation Impact

Bioavailability studies have been conducted for the parent compound, Tiopronin. In healthy subjects, the bioavailability of total and unbound Tiopronin was found to be 63% and 40%, respectively drugbank.comnih.govnih.gov. Bioavailability calculated from urinary excretion was reported as 47% nih.gov.

The impact of formulation on the bioavailability of Tiopronin has also been investigated. A study comparing immediate-release (IR) and enteric-coated (EC) Tiopronin tablets in fasted healthy subjects showed that the median time to peak plasma levels (Tmax) was longer for the EC tablets (3 hours) compared to IR tablets (1 hour) thiolaec.comfda.gov. The peak exposure (Cmax) and total exposure (AUC0-t) of Tiopronin from EC tablets were decreased by 22% and 7%, respectively, compared to IR tablets thiolaec.comfda.gov. The presence of alcohol has been shown to increase the dissolution rate of Tiopronin EC tablets in acidic media in in vitro studies fda.govfda.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135904 |

| Tiopronin | 5483 |

| 2-mercaptopropionic acid | 10286 |

Data Tables:

While detailed quantitative data tables specifically for this compound toxicity or PK are not extensively available in the search results, the following table summarizes some pharmacokinetic parameters reported for the parent compound, Tiopronin, which is relevant as this compound is a metabolite.

Table 1: Summary of Tiopronin Pharmacokinetic Parameters in Healthy Subjects

| Parameter | Value (Total Tiopronin) | Value (Unbound Tiopronin) | Source |

| Tmax (h) | 3-6 | - | drugbank.comnih.govnih.gov |

| Bioavailability (%) | 63 | 40 | drugbank.comnih.govnih.gov |

| Volume of Distribution (L) | 455 | 41 | drugbank.comnih.gov |

| Terminal Half-life (h) | 53 | 1.8 | drugbank.comnih.govnih.gov |

| Total Renal Clearance (L/h) | 3.3 | 13.3 | drugbank.com |

Table 2: Effect of Formulation on Tiopronin Pharmacokinetics (Fasted Healthy Subjects)

| Formulation | Tmax (h) (Median) | Cmax (% Change vs IR) | AUC0-t (% Change vs IR) | Source |

| IR Tablets | 1 (0.5-2.1) | - | - | thiolaec.comfda.gov |

| EC Tablets | 3 (1.0-6.0) | -22% | -7% | thiolaec.comfda.gov |

Vi. Potential Therapeutic Applications of S Methyl Tiopronin and Its Derivatives

Applications in Cystinuria Management and Stone Prevention

Cystinuria is an inherited metabolic disorder characterized by defective transport of cystine and dibasic amino acids in the renal tubules and gastrointestinal tract, leading to excessive urinary excretion of cystine. Due to its low solubility in urine, cystine can precipitate and form stones in the kidneys and urinary tract, resulting in significant morbidity. Tiopronin (B1683173) (TP), a sulfhydryl compound, has been utilized in the management of cystinuria to prevent stone formation. Research into derivatives such as S-Methyl Tiopronin is based on the established mechanisms and clinical utility of the parent compound.

Mechanistic Basis for Cystine Solubility Enhancement

The therapeutic effect of thiol drugs like Tiopronin in cystinuria is primarily mediated through a thiol-disulfide exchange reaction. Tiopronin reacts with cystine, which is a disulfide, to form a mixed disulfide known as Tiopronin-cysteine mixed disulfide (TP-S-S-Cys) fishersci.cawikipedia.orgmims.comguidetoimmunopharmacology.org. This reaction converts poorly soluble cystine into a more soluble compound mims.commims.comguidetoimmunopharmacology.org. The Tiopronin-cysteine mixed disulfide is reported to be approximately 50 times more soluble in urine than cystine fishersci.ca. This increased solubility reduces the concentration of free cystine, thereby decreasing the likelihood of cystine crystal precipitation and subsequent stone formation mims.commims.comguidetoimmunopharmacology.org. While this mechanism is well-documented for Tiopronin, it provides the foundational understanding for investigating whether this compound or its metabolites can participate in similar disulfide exchange reactions or employ alternative mechanisms to enhance cystine solubility.

Efficacy in Reducing Cystine Stone Formation

Clinical studies and long-term use of Tiopronin have demonstrated its effectiveness in reducing urinary cystine excretion and significantly lowering the rate of new cystine stone formation in patients with severe cystinuria mims.commims.comguidetoimmunopharmacology.org. By facilitating the formation of the highly soluble mixed disulfide, Tiopronin helps to prevent the growth and aggregation of cystine crystals into macroscopic stones mims.comguidetoimmunopharmacology.org. This reduction in stone burden is a critical outcome in managing cystinuria and preventing its associated complications mims.com. The proven efficacy of Tiopronin in this regard serves as a benchmark and rationale for exploring whether this compound possesses comparable or superior activity in preventing cystine urolithiasis.

Role in Managing Associated Bacterial Infections in Cystinuria

Patients with cystinuria frequently experience recurrent urinary tract infections (UTIs), often caused by pathogens like Escherichia coli wikipedia.orgepa.gov. Cystine stones can act as a persistent source and protected niche for bacteria, making infections difficult to eradicate wikipedia.orgepa.gov. While the primary action of Tiopronin is directed at stone prevention, reducing the formation and presence of cystine stones can indirectly contribute to a lower incidence or improved management of associated bacterial infections by removing the nidus for infection wikipedia.org. Alongside pharmacological treatment, general measures such as maintaining a high fluid intake and urinary alkalinization are also employed in cystinuria management and can help reduce the risk of infection wikipedia.org. The potential role of this compound in cystinuria management would therefore also encompass its indirect impact on the susceptibility to and management of these common bacterial complications.

Exploration in Oncology and Multi-Drug Resistance (MDR) Reversal

Beyond its potential relevance to cystinuria, this compound has been investigated for its effects in the context of cancer therapy, particularly concerning the challenge of multi-drug resistance (MDR).

Collateral Sensitivity in MDR Cancer Cell Lines

Research has explored the potential of this compound (SMT) to induce collateral sensitivity in multi-drug resistant (MDR) cancer cell lines researchgate.net. Collateral sensitivity is a phenomenon where cancer cells that have acquired resistance to certain chemotherapeutic agents become hypersensitive to other, often structurally unrelated, compounds. Studies have shown that SMT can induce collateral sensitivity in specific MDR cell lines, including MCF-7/ADR and K562/A02, which are established models of acquired drug resistance researchgate.net. This finding suggests that this compound may possess properties that allow it to circumvent or even exploit the mechanisms underlying MDR in these cancer cell types, offering a potential avenue for therapeutic intervention in resistant cancers.

Mechanisms of Action in Cancer Therapy and Chemo-sensitization

The mechanisms by which this compound exerts effects in cancer cells, particularly in the context of MDR, appear to involve the modulation of cellular redox homeostasis. Investigations have revealed that this compound (SMT) functions as an inhibitor of thioredoxin reductase (TrxR) activity researchgate.net. The thioredoxin system, consisting of thioredoxin (Trx) and thioredoxin reductase (TrxR), is a crucial regulator of cellular redox balance and is frequently upregulated in cancer, contributing to cell survival, proliferation, and resistance to chemotherapy wikipedia.org. By inhibiting TrxR, SMT disrupts the function of this vital antioxidant system, leading to an increase in intracellular oxidative stress researchgate.net. This induction of oxidative stress is considered a key factor in SMT's ability to induce collateral sensitivity and potentially enhance the effectiveness of other chemotherapeutic agents against resistant cancer cells researchgate.net. Inhibitors targeting the thioredoxin system, including TrxR inhibitors, are being actively investigated as promising strategies to overcome MDR and improve cancer treatment outcomes wikipedia.org. This compound's identification as a TrxR inhibitor highlights its potential as a compound for further research in cancer therapy researchgate.net.

Neuroprotective Potential and Related Neurological Conditions

Tiopronin has been investigated for its neuroprotective potential, particularly in the context of aneurysmal subarachnoid hemorrhage (aSAH) drugbank.comnih.govnih.gov. Studies have shown that Tiopronin can bind and neutralize the neurotoxic aldehyde 3-aminopropanal (B1211446) (3-AP), which contributes to brain injury following cerebral ischemia nih.govnih.govresearchgate.net. A Phase I clinical trial evaluated the safety of Tiopronin administration in patients with aSAH, indicating that short-term administration appeared safe nih.govnih.govresearchgate.net. Plans for a randomized, placebo-controlled Phase II trial to further investigate its neuroprotective efficacy in aSAH are underway nih.govnih.govresearchgate.net. While the specific neuroprotective activity of this compound has not been as widely studied as that of Tiopronin, research into Tiopronin's effects on neurological conditions highlights a potential area for investigation of its metabolites.

Applications in Metal Chelation and Detoxification

Tiopronin is recognized as a sulfhydryl compound acting as a chelator and active reducing agent mims.com. Thiol-containing drugs like Tiopronin can form stable complexes with heavy metals such as lead, arsenic, and copper nih.gov. This property makes them useful in chelation therapy for metal intoxication nih.govnih.gov. Research has explored the effect of Tiopronin on the disposition of mercury in rats, suggesting it can enhance the elimination of mercury nih.gov. Tiopronin has also been explored for its ability to bind metal nanoparticles in conditions like Wilson's disease, which involves copper overload drugbank.com. While the chelating properties are primarily attributed to the free thiol group of Tiopronin, the potential for this compound or other derivatives to interact with metal ions, perhaps through different mechanisms or with varying affinities, could be a subject of further research.

Radioprotective Applications

Tiopronin has been identified as a radioprotective agent medchemexpress.comresearchgate.netresearchgate.net. Its ability to neutralize reactive oxygen species through its thiol group likely contributes to this protective effect against radiation-induced damage tandfonline.comnih.gov. While the specific radioprotective capacity of this compound is not detailed in the provided search results, the known radioprotective properties of the parent compound Tiopronin suggest this could be a relevant area for the investigation of its metabolites.

Vii. Challenges, Future Directions, and Translational Aspects

Overcoming Research and Development Challenges

Research and development involving S-Methyl Tiopronin (B1683173) face several challenges, particularly when considering its potential as a therapeutic agent or research tool. A key challenge lies in understanding how the methylation of the thiol group impacts its interaction with biological targets compared to the parent compound, Tiopronin. nih.gov

Addressing Specificity and Off-Target Effects

The specificity of S-Methyl Tiopronin and its potential for off-target effects are critical considerations. Research comparing this compound to Tiopronin has indicated that the free thiol group of Tiopronin is essential for certain observed activities, such as collateral sensitivity against multidrug-resistant cancer cells. nih.gov The replacement of the thiol group with a thioether in this compound resulted in a significant loss of this activity, suggesting a different interaction profile and potentially reduced specificity for targets mediated by thiol-disulfide exchange or free radical scavenging. nih.gov This highlights the challenge of predicting the exact biological interactions of this compound based solely on the properties of Tiopronin and necessitates detailed investigation into its specific binding partners and downstream effects to identify and mitigate potential off-target interactions.

Improving Potency and Efficacy

Improving the potency and efficacy of this compound, if it were to be developed as a therapeutic, would require strategies distinct from those applied to Tiopronin. Since the methylation appears to abrogate some key activities of Tiopronin, enhancing the efficacy of this compound would likely involve exploring new mechanisms of action or modifying the molecule further to confer desired biological properties. For instance, if this compound is found to have a specific, albeit different, interaction with a biological target, medicinal chemistry efforts could focus on optimizing this interaction through structural modifications. The inherent difference in chemical reactivity due to the absence of a free thiol group means that approaches successful for enhancing Tiopronin's efficacy, such as promoting disulfide exchange, would not be applicable to this compound.

Advanced Research Methodologies

Advanced research methodologies play a crucial role in understanding the properties and potential of compounds like this compound.

Computational Chemistry and Molecular Modeling for Rational Design

Computational chemistry and molecular modeling techniques can be valuable tools for the rational design and study of this compound. These methods allow for the in silico analysis of its molecular structure, electronic properties, and potential interactions with biological macromolecules. amazon.comkallipos.grblogspot.com By simulating the binding of this compound to putative target sites, researchers can gain insights into the structural determinants of its activity or lack thereof. This can inform the design of modified this compound analogs with potentially improved properties, even if the goal is to understand why the S-methyl modification alters the activity compared to Tiopronin. Computational methods can help predict how the methylated sulfur atom affects the molecule's conformation, lipophilicity, and electronic distribution, all of which influence its biological behavior.

Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies

Omics technologies, including proteomics and metabolomics, can be employed to investigate the cellular and biochemical effects of this compound. nih.govisaaa.orgmdpi.comnih.govf1000research.com While specific studies on this compound using these technologies are not extensively detailed in the provided search results, the general application of omics in mechanistic studies is well-established. Proteomics can help identify proteins whose expression levels or post-translational modifications are altered upon exposure to this compound, providing clues about its cellular targets and signaling pathways. nih.govisaaa.orgnih.gov Metabolomics can reveal changes in the cellular metabolic profile, indicating how this compound affects various biochemical processes. nih.govisaaa.orgnih.gov Applying these technologies would be crucial for elucidating any subtle or novel mechanisms of action that this compound might possess, distinct from the known activities of Tiopronin.

Nanotechnology and Drug Delivery Systems for Enhanced Therapeutic Index

Nanotechnology and advanced drug delivery systems could potentially be explored to enhance the therapeutic index of this compound, should it demonstrate relevant biological activity. ijpsjournal.comnih.govnih.govmdpi.commdpi.com Nanocarriers can improve the solubility, stability, and bioavailability of drug compounds. mdpi.commdpi.com While the primary focus of research involving Tiopronin and nanotechnology appears to be on using Tiopronin as a ligand for nanoparticles, the principles of nanotechnology-based drug delivery are broadly applicable. mdpi.com If this compound were to be developed as a therapeutic agent, encapsulating it within nanoparticles or conjugating it to targeted delivery systems could potentially improve its accumulation at the site of action, reduce systemic exposure, and minimize potential off-target effects, thereby enhancing its therapeutic index. ijpsjournal.commdpi.com This approach is particularly relevant for compounds that may have unfavorable pharmacokinetic properties or require targeted delivery to specific tissues or cells.

Translational Research Pathways

Translational research pathways for a compound typically involve moving findings from basic science and preclinical studies towards clinical application. For this compound, the available information primarily stems from investigations into its properties and comparison with the parent compound, Tiopronin.

From Preclinical Findings to Clinical Trials

Preclinical studies involving this compound have provided some insights into its biological activity compared to Tiopronin. One specific research finding indicates that this compound showed no collateral sensitivity or cytotoxicity against KB-V1 cells in a study examining activity against multidrug-resistant cells. nih.gov This finding suggested that the thiol group present in Tiopronin, but modified in this compound (replaced with a thioether), is essential for this particular activity. nih.gov

While this compound is noted as being used in research and development to study various biological processes and mechanisms, and in the development of drug delivery systems lookchem.com, detailed preclinical findings specifically positioning this compound for progression to clinical trials are not extensively documented in the available literature. The lack of activity observed in certain preclinical models, such as the multidrug-resistant cell study nih.gov, highlights that its biological profile may differ significantly from the parent compound, potentially influencing its suitability for applications where Tiopronin shows promise.

There is no readily available information detailing clinical trials specifically involving this compound as the primary therapeutic agent. Research efforts appear to be more focused on the parent compound, Tiopronin, which has undergone clinical evaluation for conditions like cystinuria and as a potential neuroprotective agent. nih.govresearchgate.netdrugbank.com

Biomarker Discovery for Patient Stratification and Treatment Monitoring

The role of this compound as a biomarker for patient stratification or treatment monitoring has not been established in the available research. Biomarker discovery efforts related to Tiopronin treatment primarily focus on monitoring urinary cystine concentrations in patients with cystinuria to assess treatment efficacy. thiolaec.comfda.govthiolaec.comnih.gov While this compound is a metabolite of Tiopronin lookchem.com, its specific utility as an indicator for patient response, disease severity, or treatment outcomes has not been detailed in the provided information. Research in this area would be necessary to determine if this compound levels or its metabolic profile could serve as valuable biomarkers.

Interdisciplinary Collaborations and Open Science Initiatives

Specific instances of interdisciplinary collaborations or open science initiatives centered solely around this compound are not prominently featured in the provided search results. Research involving this compound appears to be conducted within the scope of broader studies investigating thiols, metabolites, or the structure-activity relationship of Tiopronin and its analogs. nih.gov Collaborative efforts in the field of rare kidney diseases, such as those related to cystinuria where Tiopronin is used, do exist, involving groups like the Rare Kidney Stone Consortium and the UK Registry of Rare Kidney Diseases, facilitating national and international collaboration for research into conditions treated by the parent compound. researchgate.net However, the direct involvement of this compound in such large-scale, dedicated interdisciplinary or open science programs is not evident from the search results. Future advancements in understanding this compound's potential could benefit from targeted collaborative research focusing on its specific biological roles and properties.

Viii. Conclusion

Summary of Key Research Findings and Contributions

S-Methyl Tiopronin (B1683173) is recognized primarily as a metabolite and impurity of the therapeutic compound Tiopronin. lookchem.comclearsynth.comscbt.com Chemically, it is described as N-[2-(Methylthio)-1-oxopropyl]glycine, with a molecular formula of C₆H₁₁NO₃S and a molecular weight of 177.2214 g/mol . lookchem.comscbt.comnih.gov Available data indicates its CAS number is 87254-91-9. lookchem.comclearsynth.comscbt.comnih.gov Its chemical properties include a boiling point of 410.9°C at 760mmHg and a density of 1.243g/cm³. lookchem.com

Research involving S-Methyl Tiopronin has contributed to understanding the metabolic fate of Tiopronin and the significance of its structural features. Studies comparing this compound to Tiopronin have indicated that the free thiol group present in Tiopronin is essential for certain observed biological activities, as this compound, where the thiol group is methylated, has shown a lack of activity in assays where Tiopronin is effective. nih.gov This highlights this compound's value as a research tool for investigating structure-activity relationships of thiol-containing compounds like Tiopronin. lookchem.comnih.gov Furthermore, this compound is relevant in the development and validation of analytical methods, such as LC-MS-MS, for the simultaneous determination of Tiopronin and its metabolites in biological matrices, aiding pharmacokinetic studies. researchgate.net

Interactive Data Table Placeholder: (Note: Detailed data tables presenting specific research findings, such as comparative activity data or analytical method parameters, would typically be included in preceding sections of a full research article.)

Future Outlook and Perspectives on this compound as a Research Compound